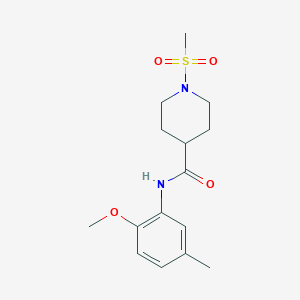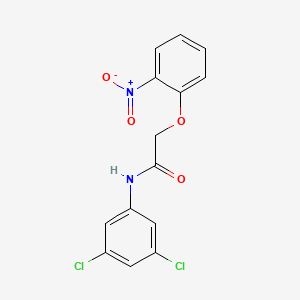
N-(3,5-dichlorophenyl)-2-(2-nitrophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dichlorophenyl)-2-(2-nitrophenoxy)acetamide, commonly known as diclofop-methyl, is a herbicide that is widely used in agriculture to control grass weeds in cereal crops. It belongs to the aryloxyphenoxypropionate (AOPP) class of herbicides and is known for its selective action against grass weeds.
Applications De Recherche Scientifique
Diclofop-methyl has been extensively studied for its herbicidal properties and its effects on non-target organisms. It has been used in various scientific research studies to understand its mode of action and to develop new herbicides with similar properties. Diclofop-methyl has also been used in studies to investigate the effects of herbicides on soil microbial communities and the environment.
Mécanisme D'action
Diclofop-methyl works by inhibiting the activity of acetyl-CoA carboxylase (ACC), an enzyme that is essential for fatty acid biosynthesis in plants. This results in the accumulation of toxic levels of malonyl-CoA, which disrupts the normal metabolic processes of the plant and leads to its death. Diclofop-methyl is highly selective for grass weeds as it targets the ACC enzyme in these plants, which is different from the enzyme found in broadleaf plants.
Biochemical and Physiological Effects:
Diclofop-methyl has been shown to have a range of biochemical and physiological effects on plants. It inhibits the activity of ACC, which leads to the accumulation of malonyl-CoA and disrupts the normal metabolic processes of the plant. This results in the inhibition of cell division, chlorophyll synthesis, and respiration, which ultimately leads to the death of the plant. Diclofop-methyl also affects the root system of plants, reducing their ability to absorb nutrients and water from the soil.
Avantages Et Limitations Des Expériences En Laboratoire
Diclofop-methyl has several advantages for lab experiments. It is a highly selective herbicide, which makes it useful for studying the effects of herbicides on specific plant species. It is also easily available and relatively inexpensive. However, diclofop-methyl has some limitations for lab experiments. It is toxic to non-target organisms, which makes it difficult to study its effects on the environment. It also has a short half-life in the soil, which limits its effectiveness as a long-term herbicide.
Orientations Futures
There are several future directions for the study of diclofop-methyl. One area of research is the development of new herbicides with similar properties but with reduced environmental toxicity. Another area of research is the study of the effects of diclofop-methyl on soil microbial communities and the environment. There is also a need for more research on the mechanisms of resistance to diclofop-methyl in grass weeds, which could lead to the development of new strategies for weed control. Finally, there is a need for more research on the effects of diclofop-methyl on non-target organisms, including insects and birds.
Méthodes De Synthèse
Diclofop-methyl can be synthesized by reacting 3,5-dichlorophenol with 2-nitrophenol in the presence of sodium hydroxide to form 3,5-dichloro-2-nitrophenol. This intermediate is then reacted with chloroacetyl chloride to form N-(3,5-dichlorophenyl)-2-(2-nitrophenoxy)acetamide, or diclofop-methyl.
Propriétés
IUPAC Name |
N-(3,5-dichlorophenyl)-2-(2-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O4/c15-9-5-10(16)7-11(6-9)17-14(19)8-22-13-4-2-1-3-12(13)18(20)21/h1-7H,8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWAQMFTQQMXDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(acetylamino)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5859816.png)

![3-[4-methoxy-3-(methoxymethyl)phenyl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B5859834.png)
![2-{[4-morpholinyl(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5859835.png)
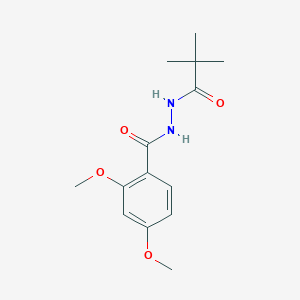

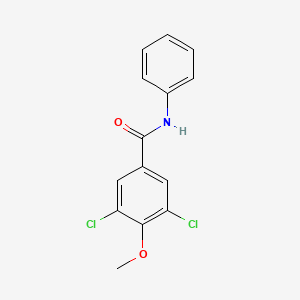

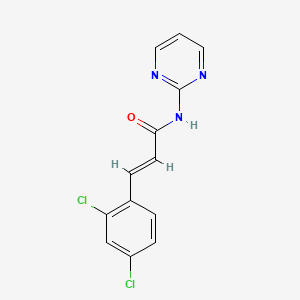
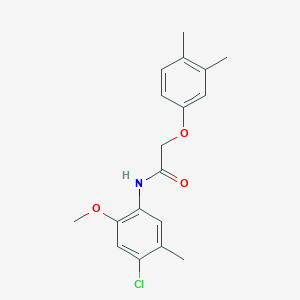
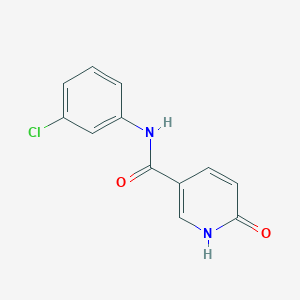
![5-[(4-chlorophenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5859910.png)

